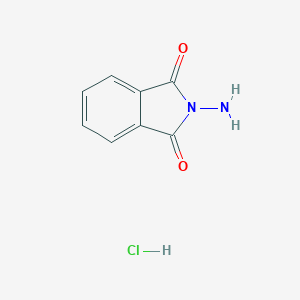

2-Aminoisoindoline-1,3-dione hydrochloride

Beschreibung

Contextualization within Phthalimide (B116566) and Isoindoline Chemical Space

The chemical architecture of 2-Aminoisoindoline-1,3-dione hydrochloride places it within the broader family of isoindole compounds. The isoindole structure consists of a fused benzene (B151609) and pyrrole (B145914) ring system. nih.gov The level of oxidation of the five-membered ring defines its specific classification. The fully reduced form is known as isoindoline, while the introduction of two carbonyl groups at positions 1 and 3 results in the well-known phthalimide, or isoindoline-1,3-dione, structure. nih.govsolubilityofthings.com 2-Aminoisoindoline-1,3-dione is a direct derivative of this phthalimide core.

Table 1: Structural Relationship of Isoindole Derivatives

| Compound Name | Core Structure | Key Features |

| Isoindole | Fused Benzopyrrole | Aromatic 10π electron system. nih.gov |

| Isoindoline | 2,3-dihydro-1H-isoindole | Fully reduced pyrrole ring. nih.gov |

| Phthalimide | Isoindoline-1,3-dione | Two carbonyl groups on the pyrrole ring. nih.govsolubilityofthings.com |

| 2-Aminoisoindoline-1,3-dione | N-Aminophthalimide | An amino group attached to the imide nitrogen. cymitquimica.com |

Fundamental Role as a Synthetic Precursor in Organic Chemistry

The primary significance of this compound in academic research lies in its function as a versatile synthetic precursor. The presence of a reactive primary amino group allows for a multitude of chemical transformations, making it a valuable building block for constructing more complex molecular frameworks.

Researchers utilize this compound in various reactions, including:

N-Substitution Reactions: The amino group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to yield a diverse range of N-substituted derivatives.

Heterocyclic Synthesis: It serves as a starting material for the synthesis of fused heterocyclic systems. For instance, condensation reactions with appropriate reagents can lead to the formation of novel ring systems with potential biological activities. gsconlinepress.comresearchgate.net

Amine Synthesis: The phthalimide group can act as a masked form of ammonia, a concept famously employed in the Gabriel synthesis of primary amines. wikipedia.org The N-amino functionality provides a variation on this classical transformation.

The synthesis of 2-Aminoisoindoline-1,3-dione itself can be achieved by reacting phthalic anhydride (B1165640) with hydrazine (B178648). prepchem.com This straightforward preparation adds to its appeal as a readily accessible precursor in synthetic laboratories.

Historical and Current Significance in Heterocyclic Compound Research

The historical importance of the isoindoline-1,3-dione scaffold is inextricably linked to the drug thalidomide (B1683933). nih.govmdpi.com While notorious, the study of thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, has significantly advanced the field of medicinal chemistry, particularly in the development of treatments for multiple myeloma. gsconlinepress.commdpi.com These molecules all share the core phthalimide structure, highlighting the enduring relevance of this chemical class.

In contemporary research, derivatives of 2-Aminoisoindoline-1,3-dione are actively being investigated for a broad spectrum of potential applications. Scientists have synthesized and evaluated new derivatives for their biological activities, including their potential as inhibitors of enzymes like acetylcholinesterase, which is a target in Alzheimer's disease research. nih.govnih.gov The isoindoline-1,3-dione moiety is a common feature in molecules designed to interact with various biological targets, and research continues to explore its potential in developing new therapeutic agents. gsconlinepress.comresearchgate.netmdpi.com

Table 2: Chemical and Physical Properties of 2-Aminoisoindoline-1,3-dione and its Hydrochloride Salt

| Property | 2-Aminoisoindoline-1,3-dione | This compound |

| Molecular Formula | C₈H₆N₂O₂ cymitquimica.com | C₈H₇ClN₂O₂ |

| Molecular Weight | 162.15 g/mol acrospharmatech.com | 198.61 g/mol |

| Appearance | White solid/powder solubilityofthings.comprepchem.com | Solid |

| Melting Point | 200-205 °C acrospharmatech.combiosynce.comchemsynthesis.com | Not specified |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-aminoisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPFXJGIHPMEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603665 | |

| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-64-4 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminoisoindoline 1,3 Dione and Its Hydrochloride Salt

Foundational Synthetic Routes

Condensation-Based Approaches from Precursors like Phthalimide (B116566) and Hydrazine (B178648) Hydrate (B1144303)

A primary and well-established method for the synthesis of 2-aminoisoindoline-1,3-dione involves the reaction of phthalimide with hydrazine hydrate. prepchem.comnrochemistry.comlibretexts.org This approach, a variation of the Gabriel synthesis, provides a direct route to the desired N-amino-substituted imide. nrochemistry.comwikipedia.org

The reaction is typically carried out by treating phthalimide with hydrazine hydrate in a suitable solvent, such as ethanol. prepchem.comnrochemistry.com The nucleophilic hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of the 2-aminoisoindoline-1,3-dione. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. For instance, one procedure involves adding hydrazine hydrate dropwise to an ice-cold suspension of phthalimide in ethanol, followed by stirring at a low temperature. prepchem.com The product can then be isolated by filtration after dilution with water. prepchem.com

Another condensation approach involves the reaction of phthalic anhydride (B1165640) with N-arylbenzenecarboximidamides in boiling benzene (B151609), which has been shown to produce derivatives of isoindoline-1,3-dione. mdpi.com The reaction proceeds through the formation of a monoacylation product, a phthalic acid amide, which then cyclizes to the final isoindoline-1,3-dione derivative. mdpi.com

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |

| Phthalimide, Hydrazine Hydrate | 95% Ethyl Alcohol | Ice-cold (5°C), dropwise addition | 2-Aminoisoindoline-1,3-dione | prepchem.com |

| Phthalic Anhydride, N-arylbenzenecarboximidamides | Benzene | Reflux with Dean-Stark trap | Substituted isoindoline-1,3-diones | mdpi.com |

| Phthalic Anhydride, Glycine | Glacial Acetic Acid | Reflux at 120°C | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

Diazotization and Subsequent Coupling Strategies Involving 2-Aminoisoindoline-1,3-dione

While diazotization is more commonly associated with the reactions of amino compounds rather than their synthesis, the amino group of 2-aminoisoindoline-1,3-dione can undergo diazotization to form a diazonium salt. This reactive intermediate can then be used in various coupling reactions to synthesize a range of derivatives. jazanu.edu.sanih.govresearchgate.net For instance, the diazotization of related 3-aminoindoles, followed by quenching, has been shown to yield stable diazonium species. researchgate.net These diazonium salts are valuable precursors for creating diverse molecular structures.

Alternative Routes via Ring Closure of Substituted Benzoic Acid Derivatives

Alternative synthetic strategies often involve the ring closure of appropriately substituted benzoic acid derivatives. One such method is the reaction of 2-formylbenzoic acid with primary amines and a phosphorus-containing compound like dimethyl phosphite (B83602) in a one-pot, three-component reaction to yield isoindolin-1-one (B1195906) derivatives. researchgate.net This approach highlights the versatility of using functionalized benzoic acids as starting materials.

Another example involves the synthesis of isoindoline-1,3-dione derivatives from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride. mdpi.com This reaction proceeds through the formation of a 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid intermediate, which then undergoes cyclization. mdpi.com

Advanced Preparative Techniques

Multi-Step Synthesis Pathways for Enhanced Yield and Purity

An example of a multi-step approach involves the initial synthesis of a substituted phthalic acid derivative, which is then reacted with a protected amino-containing compound. google.comgoogle.com Subsequent deprotection and cyclization steps yield the desired product. This methodical approach is particularly valuable in the synthesis of complex or highly functionalized isoindoline-1,3-dione derivatives.

| Starting Material | Key Intermediate | Final Product | Advantage | Reference |

| Substituted Phthalic Acid Derivative | Protected Amino-Phthalimide | 2-Aminoisoindoline-1,3-dione Derivative | High Purity | google.comgoogle.com |

| 2-Cyanobenzaldehyde, 2-Nitroaniline Derivatives | 3-Substituted Isoindolin-1-one | Cinnoline and 1,2,4-[e]-Benzotriazine Derivatives | Economical, Fair-to-High Yields | nih.gov |

| 2-Aryl Indoles, Nitrostyrene | Spirocyclic Isoxazoles | 2-Aryl-3-aminoindoles | Straightforward route to otherwise inaccessible compounds | mdpi.com |

Strategic Salt Formation and Conversion to 2-Aminoisoindoline-1,3-dione Hydrochloride

The formation of the hydrochloride salt of 2-aminoisoindoline-1,3-dione is a crucial step for its purification, stabilization, and formulation. The free base form of 2-aminoisoindoline-1,3-dione can be converted to its hydrochloride salt by treatment with hydrochloric acid.

A common procedure involves reacting a 3-aminopiperidine-2,6-dione (B110489) salt, such as the hydrochloride salt, with a phthalic acid derivative in the presence of a base like triethylamine (B128534) and a solvent such as acetic acid at elevated temperatures. google.comgoogle.com The base neutralizes the hydrochloride of the starting material, allowing the free amine to react. google.com The final product can then be isolated as the hydrochloride salt. This method is highlighted in patents for preparing related isoindoline-1,3-dione compounds. google.comgoogle.com

Chemical Reactivity and Derivatization Strategies of 2 Aminoisoindoline 1,3 Dione

Core Reactivity Patterns

The core reactivity of 2-aminoisoindoline-1,3-dione is primarily dictated by the nucleophilicity of the amino group and the susceptibility of the imide ring to nucleophilic attack and cyclization reactions. These patterns are fundamental to its application in the synthesis of more complex molecular architectures.

The primary amino group of 2-aminoisoindoline-1,3-dione is nucleophilic and readily reacts with a range of electrophiles. A prominent example of this reactivity is N-alkylation, typically achieved through reaction with alkyl halides. This reaction serves as a straightforward method for introducing alkyl substituents onto the exocyclic nitrogen atom.

The N-alkylation of imides, including phthalimide (B116566) derivatives, can be effectively carried out using various bases and reaction conditions. Common bases such as potassium hydroxide or cesium carbonate are employed to deprotonate the N-H bond, enhancing the nucleophilicity of the nitrogen atom for subsequent reaction with an alkyl halide. organic-chemistry.org For instance, the use of cesium carbonate in anhydrous N,N-dimethylformamide (DMF) at moderate temperatures allows for the efficient N-alkylation of aromatic cyclic imides. organic-chemistry.org Mechanochemical methods, utilizing ball milling, have also been developed for the N-alkylation of imides, offering a solvent-free and environmentally friendly alternative to traditional solution-phase reactions. nih.gov

A general representation of the N-alkylation of 2-aminoisoindoline-1,3-dione is depicted below:

Starting Material: 2-Aminoisoindoline-1,3-dione

Reagent: Alkyl Halide (R-X, where R is an alkyl group and X is a halogen)

Base: e.g., K₂CO₃, Cs₂CO₃

Solvent: e.g., DMF, Acetone

Product: N-Alkyl-N-aminoisoindoline-1,3-dione

This reaction is a foundational step for further derivatization, enabling the introduction of a wide array of functionalized side chains.

The structure of 2-aminoisoindoline-1,3-dione is pre-organized for cyclization reactions that lead to the formation of fused heterocyclic systems. These reactions often involve the participation of both the exocyclic amino group and one of the carbonyl groups of the imide ring.

One such transformation is the conversion of N-aminophthalimides to phthalazine-1,4-diones. This type of nitrogen cyclization can be influenced by reaction conditions. mdpi.comdoaj.orgnih.gov For example, the reaction of isoindoline-1,3-dione precursors with hydrazine (B178648) hydrate (B1144303) can lead to either the 5-exo cyclization product (N-aminophthalimide) under kinetic control or the 6-endo cyclization product (phthalazine-1,4-dione) under thermodynamic control. mdpi.comdoaj.orgnih.gov The tautomerization of N-aminophthalimide to the corresponding diazinone can also be facilitated, for instance, in the presence of acetic acid. mdpi.comnih.gov

Furthermore, phthalimides can undergo Mukaiyama-type aldol coupling reactions, leading to the formation of fused lactam systems. This process demonstrates the ability of the phthalimide core to participate in ring-closing reactions to generate complex polycyclic structures. nih.gov

Synthesis of Novel Heterocyclic Systems Bearing the Isoindoline-1,3-dione Moiety

The derivatization of 2-aminoisoindoline-1,3-dione provides access to a multitude of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The isoindoline-1,3-dione moiety can be incorporated into larger, more complex scaffolds through strategic synthetic routes.

While direct synthesis from 2-aminoisoindoline-1,3-dione is not extensively documented in readily available literature, the structural motifs present in this starting material are amenable to the construction of fused pyrazole systems. The synthesis of imidazopyrazole derivatives often involves the reaction of aminopyrazoles with suitable carbonyl compounds or their equivalents. By analogy, a multi-step synthesis commencing with the functionalization of the amino group of 2-aminoisoindoline-1,3-dione could potentially lead to precursors for imidazopyrazole ring formation.

The synthesis of pyrazolopyrimidine and pyrazolotriazine derivatives often utilizes aminopyrazole precursors which can undergo cyclocondensation reactions with various reagents. For instance, 5-aminopyrazole derivatives can react with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. nih.gov

A synthetic strategy towards pyrazolopyrimidines bearing the isoindoline-1,3-dione moiety could involve the initial preparation of a substituted aminopyrazole derived from 2-aminoisoindoline-1,3-dione. For example, a hydrazine derivative of 2-aminoisoindoline-1,3-dione could be used to construct the pyrazole ring, which would then be available for cyclization to form the pyrazolopyrimidine or pyrazolotriazine core. The reaction of a pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine with reagents like triethyl orthoacetate can lead to the formation of pyrazolo[4,3-e] mdpi.comdoaj.orgnih.govtriazolo[1,5-c]pyrimidine systems. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Triethyl orthoacetate | 2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e] mdpi.comdoaj.orgnih.govtriazolo[1,5-c]pyrimidine | Cyclocondensation |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Triethyl orthoformate | 7-p-Tolyl-7H-pyrazolo[4,3-e] mdpi.comdoaj.orgnih.govtriazolo[4,3-c]pyrimidine | Cyclocondensation |

The synthesis of the isoindolobenzazepine ring system, a core structure in certain alkaloids, can be achieved through various synthetic methodologies, including radical or palladium(0)-catalyzed cyclization reactions. nih.gov While a direct synthesis from 2-aminoisoindoline-1,3-dione is a multi-step process, the isoindoline-1,3-dione unit can serve as a key building block.

A plausible synthetic route would involve the N-alkylation of 2-aminoisoindoline-1,3-dione with a suitably functionalized alkyl halide that contains a latent functionality for a subsequent ring-closing reaction to form the seven-membered azepine ring fused to the isoindoline core.

Formation of Schiff Base Derivatives via Condensation with Aldehydes

The reaction of a primary amine with an aldehyde or a ketone to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) and is a versatile intermediate for the synthesis of various organic compounds. nih.govmdpi.com

In the context of 2-aminoisoindoline-1,3-dione, the exocyclic primary amino group can readily react with a variety of aldehydes to form the corresponding Schiff base derivatives. This reaction is generally catalyzed by a small amount of acid and is driven to completion by the removal of water. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde used; aromatic aldehydes tend to form more stable, conjugated Schiff bases compared to aliphatic aldehydes. figshare.com

The general reaction for the formation of a Schiff base from 2-aminoisoindoline-1,3-dione and an aldehyde can be represented as follows:

General Reaction for Schiff Base Formation

While specific examples of Schiff bases derived directly from 2-aminoisoindoline-1,3-dione hydrochloride are not extensively detailed in the provided search results, the general principles of Schiff base formation are well-established for a wide range of primary amines and aldehydes. acs.orgnih.gov The following table provides representative examples of aldehydes that are commonly used in Schiff base formation reactions.

| Aldehyde | Structure | Expected Schiff Base Product with 2-Aminoisoindoline-1,3-dione |

| Benzaldehyde | C₆H₅CHO | 2-(Benzylideneamino)isoindoline-1,3-dione |

| Salicylaldehyde | HOC₆H₄CHO | 2-((2-Hydroxybenzylidene)amino)isoindoline-1,3-dione |

| 4-Chlorobenzaldehyde | ClC₆H₄CHO | 2-((4-Chlorobenzylidene)amino)isoindoline-1,3-dione |

| Furan-2-carbaldehyde | C₄H₃OCHO | 2-((Furan-2-ylmethylene)amino)isoindoline-1,3-dione |

Palladium-Catalyzed Transformations for Functional Group Interconversion (e.g., Nitrile Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org While the direct palladium-catalyzed conversion of a primary amino group to a nitrile is not a commonly reported transformation, palladium catalysis offers various strategies for functional group interconversions that could be conceptually applied to derivatives of 2-aminoisoindoline-1,3-dione.

One relevant palladium-catalyzed reaction is the cyanation of aryl halides. researchgate.netnih.gov If the 2-aminoisoindoline-1,3-dione scaffold were modified to include a halogen atom on the aromatic ring, a palladium catalyst could be employed to introduce a nitrile group. This transformation typically involves a palladium(0) catalyst, a cyanide source such as zinc cyanide or potassium cyanide, and a suitable ligand. nih.govnih.gov

Another pertinent area of palladium catalysis is the dehydration of primary amides to form nitriles. nih.govnih.govacs.org Given that the isoindoline-1,3-dione structure contains imide functionalities, which are related to amides, it is conceivable that under specific palladium-catalyzed conditions, transformations involving the carbonyl groups could be explored, although this is a more speculative application. A more direct, albeit multi-step, approach could involve the conversion of the primary amino group to a suitable leaving group, followed by a palladium-catalyzed cyanation.

The following table summarizes general conditions for palladium-catalyzed cyanation of aryl bromides, which could be a potential route for introducing a nitrile group into a halogenated derivative of 2-aminoisoindoline-1,3-dione.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | THF/H₂O | Room Temperature - 40 | nih.gov |

| Pd(OAc)₂ / Ligand | KCN | Toluene | High Temperature | nih.gov |

Rearrangement and Tandem Cyclization Reactions to Form Imidazo[2,1-a]isoindolones

The synthesis of fused heterocyclic systems is a significant area of research in medicinal and materials chemistry. The imidazo[2,1-a]isoindolone scaffold is a nitrogen-containing heterocyclic system that has attracted interest. While a direct rearrangement and tandem cyclization of 2-aminoisoindoline-1,3-dione to form imidazo[2,1-a]isoindolones is not explicitly described in the provided search results, related cyclization strategies point towards the potential of using derivatives of 2-aminoisoindoline-1,3-dione as precursors for such complex structures.

For instance, the synthesis of imidazo[2,1-a]isoindolones has been achieved through the intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation of N-phenacyl-2-cyano-4-nitrobenzensulfonamides derived from amino acids. nih.gov This suggests that a suitably functionalized derivative of 2-aminoisoindoline-1,3-dione could undergo an intramolecular cyclization to form the desired fused imidazole ring.

A hypothetical pathway could involve the initial derivatization of the primary amino group of 2-aminoisoindoline-1,3-dione with a reagent containing a suitable electrophilic center and a leaving group. This would be followed by an intramolecular nucleophilic attack of the imide nitrogen onto the electrophilic center, leading to the formation of the five-membered imidazole ring fused to the isoindolone core. The success of such a reaction would depend on the specific substituents and reaction conditions employed.

The following table outlines a general, conceptual synthetic approach for the formation of fused imidazoles, which could be adapted for the synthesis of imidazo[2,1-a]isoindolones from a derivative of 2-aminoisoindoline-1,3-dione.

| Starting Material Type | Key Transformation | Resulting Heterocyclic System |

| N-Substituted 2-halobenzamide | Intramolecular C-N bond formation | Fused lactam systems |

| Amino-substituted heterocycle with an adjacent reactive group | Intramolecular cyclization | Fused imidazole derivatives |

| N-Phenacyl-2-cyano-4-nitrobenzensulfonamides | Intramolecular C-arylation and cyclocondensation | Imidazo[2,1-a]isoindolones |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Aminoisoindoline-1,3-dione hydrochloride, offering insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of 2-Aminoisoindoline-1,3-dione and its derivatives reveals characteristic signals that correspond to the different types of protons in the molecule. For instance, in a derivative, the aromatic protons on the phthalimide (B116566) ring typically appear as a multiplet in the range of δ 7.7-7.9 ppm. nih.gov The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the aromatic ring.

Interactive Data Table: ¹H NMR Data for 2-Aminoisoindoline-1,3-dione Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-((2-methylbenzyl)oxy)isoindoline-1,3-dione | CDCl₃ | 7.77-7.80 (m, 2H), 7.70-7.72 (m, 2H), 7.37 (d, J = 7.6 Hz, 1H), 7.22-7.30 (m, 2H), 7.15 (t, J = 7.2 Hz, 1H), 5.23 (s, 2H), 2.60 (s, 3H) rsc.org |

| 2-(benzyloxy)isoindoline-1,3-dione | CDCl₃ | 7.79-7.81 (m, 2H), 7.71-7.73 (m, 2H), 7.53 (t, J = 3.6 Hz, 2H), 7.36-7.38 (m, 3H), 5.21 (s, 2H) rsc.org |

| 2-(cinnamyloxy)isoindoline-1,3-dione | CDCl₃ | 7.79-7.81 (m, 2H), 7.70-7.72 (m, 2H), 7.37 (d, J = 6.8 Hz, 2H), 7.23-7.32 (m, 3H), 6.67 (d, J = 16 Hz, 1H), 6.42-6.50 (m, 1H), 4.86 (d, J = 6.8 Hz, 2H) rsc.org |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. The carbonyl carbons of the isoindoline-1,3-dione moiety are particularly characteristic, typically resonating at around δ 163 ppm. rsc.org The aromatic carbons show signals in the region of δ 123-135 ppm, with the specific shifts depending on their electronic environment. rsc.org

Interactive Data Table: ¹³C NMR Data for 2-Aminoisoindoline-1,3-dione Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-((2-methylbenzyl)oxy)isoindoline-1,3-dione | CDCl₃ | 163.3, 138.9, 134.2, 131.5, 131.2, 130.4, 129.6, 128.7, 125.7, 123.2, 77.9, 18.9 rsc.org |

| 2-(benzyloxy)isoindoline-1,3-dione | CDCl₃ | 163.4, 134.4, 133.8, 129.8, 129.3, 128.8, 128.5, 123.4, 79.8 rsc.org |

| 2-(cinnamyloxy)isoindoline-1,3-dione | CDCl₃ | 163.4, 137.4, 135.7, 134.4, 128.7, 128.6, 128.4, 126.8, 123.5, 122.0, 78.6 rsc.org |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of isoindoline-1,3-dione derivatives typically displays strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations in the region of 1716-1771 cm⁻¹. nih.gov The N-H stretching vibration of the amino group is also a key diagnostic peak, appearing around 3278 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed around 3050 cm⁻¹. nih.gov

Interactive Data Table: Key IR Absorption Bands for Isoindoline-1,3-dione Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | ~3300 | |

| C=O | Stretch | 1716-1771 | nih.gov |

| Aromatic C-H | Stretch | ~3050 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. For instance, the ESI-MS spectrum of the hydrochloride salt exhibits a molecular ion peak at m/z 198.05 ([M+H]⁺), which is consistent with the molecular formula C₈H₇ClN₂O₂. For related derivatives, HRMS (ESI-TOF) analysis can provide exact mass measurements to further validate the structure. rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula of this compound and its derivatives, which can then be compared with the theoretical values calculated from the proposed molecular formula to assess the purity and confirm the elemental composition of the synthesized compound. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The isoindoline-1,3-dione chromophore gives rise to characteristic absorption bands in the UV-Vis spectrum, which can be influenced by the presence of substituents on the aromatic ring. This technique is valuable for characterizing the electronic properties of the compound and its derivatives. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for evaluating the purity of this compound and for analyzing complex mixtures containing this compound. These techniques offer high resolution and sensitivity, enabling the separation and quantification of the active pharmaceutical ingredient (API) from related substances, degradation products, and process impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is a widely adopted method for the routine quality control of this compound. The use of a C18 stationary phase is common, providing effective separation of the polar parent compound from less polar impurities. A significant advantage of HPLC is its ability to resolve structurally similar impurities, such as des-chloro analogs, which may co-elute in less sophisticated chromatographic systems. The detection of organic impurities can be achieved with a limit of detection typically around 0.1%.

Forced degradation studies, a regulatory requirement for new drug substances, utilize HPLC to track the formation of degradation products under various stress conditions, including acidic, basic, and oxidative environments. dphen1.com This helps to establish the intrinsic stability of the molecule and validate the stability-indicating nature of the analytical method. dphen1.com Regular stability checks of this compound are also performed using HPLC to ensure its integrity during storage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the structural elucidation of impurities and degradation products of this compound. By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of co-eluting or trace-level components. This technique is particularly valuable in identifying unknown impurities that may arise during synthesis or degradation.

In the context of this compound, LC-MS/MS can be employed to monitor for specific chloride adducts, confirming the presence of the hydrochloride salt. The characterization of degradation products formed under stress conditions is a key application, providing insights into the degradation pathways of the molecule. nih.gov

A representative, though not specific to this exact molecule, LC-MS method for a related compound might involve a C18 column with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and an organic modifier. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode to detect the protonated molecular ions of the analyte and its impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of method development would follow those of HPLC, with adjustments to flow rates and gradient profiles to leverage the enhanced performance. For related isoindoline-1,3-dione derivatives, UPLC methods have been developed to separate the main compound from its degradation products, demonstrating the technique's suitability for this class of compounds. bldpharm.com

A hypothetical UPLC method would likely employ a sub-2 µm C18 column with a rapid gradient elution, significantly reducing the analysis time compared to conventional HPLC while maintaining or even improving the separation of critical impurity pairs.

Data on Analytical Techniques

| Technique | Application | Key Parameters/Findings |

| HPLC-UV | Purity Assessment, Stability Testing | Can resolve structurally similar impurities like des-chloro analogs using a C18 column. Typical detection limit for organic impurities is around 0.1%. |

| LC-MS/MS | Impurity Identification, Structural Elucidation | Used to monitor chloride adducts (m/z [M+35Cl]⁻) and characterize degradation products. Provides molecular weight and fragmentation data for unknown impurities. |

| UPLC | High-throughput analysis, Improved resolution | Offers faster analysis times and higher efficiency compared to HPLC for related compounds. bldpharm.com |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein.

While specific docking studies for 2-Aminoisoindoline-1,3-dione hydrochloride with DNA Gyrase B and VEGFR-2 are not extensively documented in the available literature, the broader class of isoindoline-1,3-dione derivatives has been investigated as inhibitors of various enzymes, including DNA gyrase. nih.govnih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a validated target for antibiotics. nih.govnih.gov The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which is essential for its function. nih.gov Docking studies of related isoindoline-1,3-dione derivatives have shown that the isoindoline-1,3-dione scaffold can interact with the active site of enzymes. nih.govresearchgate.net For instance, in studies on other inhibitors, the carbonyl oxygens of the dione (B5365651) ring have been observed to act as hydrogen-bond acceptors, forming crucial interactions with amino acid residues like tyrosine in the enzyme's active site. researchgate.net The amino group of 2-aminoisoindoline-1,3-dione could potentially engage in additional hydrogen bonding or electrostatic interactions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another significant target in drug discovery, particularly in the context of anticancer therapies, as it plays a key role in angiogenesis. nih.gov Molecular docking studies on other heterocyclic compounds targeting VEGFR-2 have revealed that interactions with key amino acid residues in the ATP-binding pocket are crucial for inhibitory activity. nih.gov Although direct evidence for this compound is lacking, the structural features of the isoindoline-1,3-dione core suggest it could potentially fit into the ATP-binding site of kinases like VEGFR-2.

The prediction of binding modes and affinities provides a quantitative measure of the strength of the interaction between a ligand and a protein. For isoindoline-1,3-dione derivatives, molecular docking studies have been used to predict their binding affinities with various enzymes. nih.govmdpi.com For example, in studies on Mycobacterium tuberculosis DNA gyrase, Schiff bases of indoline-2,3-dione (a related scaffold) exhibited binding energies ranging from -8.09 to -3.21 kcal/mol. nih.gov These values indicate a favorable binding interaction. The binding affinity is influenced by various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The isoindoline-1,3-dione ring itself can participate in hydrophobic interactions with non-polar amino acid residues. researchgate.net The specific binding mode and affinity of this compound would be dependent on the specific residues within the binding pockets of DNA Gyrase B and VEGFR-2.

Table 1: Representative Binding Affinity of a Related Indoline-2,3-dione Derivative with Mtb DNA gyrase

| Compound | Binding Energy (kcal/mol) |

| Schiff base of indoline-2,3-dione derivative | -8.09 |

This table is for illustrative purposes and shows data for a related compound class, as specific data for this compound is not available.

Conformational Analysis and Dynamic Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture of its conformational flexibility and interactions with its environment. researchgate.netmdpi.com

A theoretical study on N-aminophthalimide (the non-salt form of the title compound) using ab initio Hartree-Fock and Density Functional Theory (DFT) methods has provided insights into its molecular structure. znaturforsch.com Such calculations help in determining the most stable conformation of the molecule. For isoindoline-1,3-dione derivatives, MD simulations have been employed to assess the stability of the protein-ligand complex. researchgate.netmdpi.com A lower root-mean-square deviation (RMSD) value during an MD simulation generally indicates a more stable complex. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions observed in docking studies.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.gov Several computational models are available to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes.

For isoindoline-1,3-dione derivatives, in silico ADME predictions have been reported. mdpi.comresearchgate.net These studies suggest that the isoindoline-1,3-dione scaffold generally possesses drug-like properties. The topological polar surface area (TPSA) is a commonly used descriptor to predict drug absorption and brain penetration. nih.gov A TPSA value below 140 Ų is often associated with good oral absorption. researchgate.netnih.gov

Table 2: Predicted ADME Properties for a Representative Isoindole-1,3-(2H) dione Derivative

| ADME Property | Predicted Value |

| Human Intestinal Absorption (%) | > 90% |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Caco-2 Permeability (log Papp) | Moderate |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

This table presents representative data for a derivative to illustrate the types of predictions made. The specific values for this compound may differ.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. znaturforsch.comsemanticscholar.orgnih.gov

A DFT study on N-aminophthalimide has been conducted to calculate its molecular structure, vibrational frequencies, and electronic properties. znaturforsch.com Such studies can identify the regions of a molecule that are most likely to be involved in chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net NBO (Natural Bond Orbital) analysis can be used to understand charge distribution and intramolecular interactions. nih.govmdpi.com For isoindoline-1,3-dione derivatives, DFT studies have shown that the carbonyl oxygens are nucleophilic in nature, while the region around the 2-substitution can be electron-deficient. researchgate.net These electronic characteristics are crucial for understanding the molecule's interaction with biological targets.

Structure Activity Relationship Sar Studies of Isoindoline 1,3 Dione Derivatives

Influence of Phthalimide (B116566) Ring System Modifications on Molecular Interactions

The phthalimide ring itself is a key pharmacophore, often interacting with target proteins through various non-covalent forces. nih.gov Its planar and aromatic nature facilitates π-π stacking and hydrophobic interactions within the binding sites of enzymes and receptors. acs.orgjmpas.com Research has shown that the phthalimide moiety can interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, due to its aromatic character. nih.gov

Modifications to the core phthalimide ring system can significantly alter these interactions. The introduction of substituents onto the benzene (B151609) ring of the isoindoline-1,3-dione core can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. For instance, the hydrophobic nature of the phthalimide core is considered a key factor in its ability to cross biological membranes. gsconlinepress.com Molecular hybridization, which involves combining the phthalimide scaffold with other known pharmacophores, is a common strategy to enhance biological activity by enabling interactions with multiple targets or different regions of a single target. mdpi.com

Computational studies, such as molecular docking, have further elucidated the role of the phthalimide ring in molecular interactions. In studies of potential inhibitors for enzymes like cytochrome bc1, the phthalimide moiety is shown to be stabilized within the binding pocket through interactions with specific amino acid residues. acs.org Similarly, in docking studies with DNA gyrase, the carbonyl groups of the phthalimide ring have been observed to form indirect hydrogen bonds through water molecules with key residues like Asp49. nih.gov These interactions underscore the importance of the unaltered phthalimide core for anchoring the molecule within the active site of a target protein.

Role of Substituent Variation at Different Positions on Chemical and Biological Relevance

The substitution pattern on the isoindoline-1,3-dione scaffold plays a pivotal role in determining the biological activity of its derivatives. The most common point of modification is the imide nitrogen (N-position), where various alkyl, aryl, and heterocyclic moieties can be introduced. nih.gov

In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as AChE inhibitors, the nature and position of substituents on the benzyl ring significantly impacted potency. nih.gov Compounds featuring a 4-fluorobenzyl pyridinium moiety demonstrated the highest inhibitory activity. Shifting the fluoro group to the meta position resulted in reduced activity, highlighting the importance of substituent placement. Furthermore, replacing the fluoro group with a chloro group led to a more than twofold decrease in inhibitory potency, suggesting that both electronic effects and the ability to form specific interactions like hydrogen bonds are critical. nih.gov

Another study on isoindoline-1,3-dione derivatives as potential analgesics showed that the nature of the N-aryl substituent influenced activity. mdpi.com The unsubstituted 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited the highest predicted analgesic activity, which was confirmed in vivo. mdpi.com

The following table summarizes the structure-activity relationships of N-substituted isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors. nih.gov

| Compound ID | N-Substituent | R Group (on Benzyl) | IC50 (μM) against AChE |

| 7a | 2-((4-fluorobenzyl)(pyridin-1-ium-1-yl)methyl) | 4-F | 2.1 |

| 7f | 2-((4-fluorobenzyl)(pyridin-1-ium-1-yl)methyl) | 4-F | 2.1 |

| 7c | 2-((3-fluorobenzyl)(pyridin-1-ium-1-yl)methyl) | 3-F | 2.7 |

| 7h | 2-((3-fluorobenzyl)(pyridin-1-ium-1-yl)methyl) | 3-F | 2.9 |

| 7g | 2-((4-methylbenzyl)(pyridin-1-ium-1-yl)methyl) | 4-CH3 | 4.8 |

| 7b | 2-((4-methylbenzyl)(pyridin-1-ium-1-yl)methyl) | 4-CH3 | 5.4 |

| 7i | 2-((3-chlorobenzyl)(pyridin-1-ium-1-yl)methyl) | 3-Cl | 6.7 |

| 7d | 2-((4-chlorobenzyl)(pyridin-1-ium-1-yl)methyl) | 4-Cl | 7.4 |

| 7e | 2-(benzyl(pyridin-1-ium-1-yl)methyl) | H | Not specified |

| Rivastigmine | Reference Drug | - | 11.07 |

Data sourced from Karim et al. (2020). nih.gov

These findings demonstrate that even subtle changes in the substituents, such as the type and position of a halogen on a distal phenyl ring, can have a profound impact on the biological activity of isoindoline-1,3-dione derivatives.

Impact of Flexible Linkers and Bridging Moieties on Conformational Space and Interaction Profiles

Studies on AChE and butyrylcholinesterase (BuChE) inhibitors have systematically investigated the effect of linker length. In one series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the length of the alkyl chain was varied from three to eight methylene groups. nih.gov The most potent AChE inhibitors were those with six and seven methylene units, while the best BuChE activity was observed with an eight-carbon linker. This suggests that a longer, more flexible chain allows the molecule to better span the distance between different binding sites on the enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

The composition of the linker also plays a crucial role. The introduction of heteroatoms or rigid elements like aromatic rings can alter the linker's flexibility and hydrogen bonding capacity. In the development of isoindoline-1,3-dione derivatives as AChE inhibitors, various linkers have been explored, including simple alkyl chains, and more complex linkers incorporating piperazine (B1678402) or carbonyl groups. nih.gov For instance, incorporating a carbonyl group into the linker between a piperazine group and a phenyl ring was a successful modification strategy in one series of compounds. nih.gov In another study, the introduction of a one or two-carbon linker between the phthalimide core and other aromatic or heteroaromatic structures resulted in novel compounds with improved antibacterial properties. nih.gov

The following table illustrates the effect of linker length on the inhibitory activity of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives against AChE.

| Number of Methylene Groups in Linker | IC50 (μM) against AChE |

| 3 | Moderate Activity |

| 4 | Moderate Activity |

| 5 | Moderate Activity |

| 6 | High Activity (Most Promising) |

| 7 | High Activity (Most Promising) |

| 8 | Moderate Activity |

Qualitative data adapted from a study on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives. nih.gov

These examples highlight that the linker is not merely a spacer but an integral component of the pharmacophore that dictates the molecule's conformational freedom and its interaction profile with the target.

Stereochemical and Stereoelectronic Effects on Molecular Recognition and Binding

While the core phthalimide ring is planar, the introduction of chiral centers in the N-substituent or linker can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms (stereochemistry) and the resulting electronic properties (stereoelectronics) are fundamental to the specific interactions required for molecular recognition and binding to a chiral biological target, such as an enzyme or receptor active site.

The specific orientation of functional groups in space determines the ability of a molecule to form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with complementary residues in the binding pocket. Although detailed studies focusing specifically on the stereochemical and stereoelectronic effects of 2-aminoisoindoline-1,3-dione hydrochloride itself are not prevalent in the provided search context, the principles of stereochemistry are universally applicable in drug design.

For isoindoline-1,3-dione derivatives in general, if a substituent attached to the nitrogen atom or within the linker contains a stereocenter, the resulting enantiomers or diastereomers can exhibit significant differences in biological activity. One enantiomer may fit perfectly into a binding site, leading to high affinity and efficacy, while the other may bind poorly or not at all due to steric hindrance or the improper positioning of key interacting groups. This principle is famously exemplified by the thalidomide (B1683933) case, where the different enantiomers possess distinct biological activities. tandfonline.com

The conformation of the molecule, influenced by stereoelectronic effects such as gauche or anomeric effects within the linker, can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. The precise geometry of the molecule dictates how its electron density is presented to the target, influencing electrostatic and polarization-based interactions. Therefore, controlling the stereochemistry of isoindoline-1,3-dione derivatives is a critical aspect of optimizing their interaction with biological targets.

Rational Design Principles for Lead Compound Optimization Based on SAR

Based on the structure-activity relationship studies of isoindoline-1,3-dione derivatives, several key principles for rational lead compound optimization can be formulated. These principles aim to guide the design of new analogues with enhanced potency, selectivity, and favorable pharmacological properties.

Exploitation of the Phthalimide Core: The isoindoline-1,3-dione moiety should be considered an essential anchoring group, capable of forming key hydrophobic and π-π stacking interactions. nih.govacs.org Its structural integrity should generally be maintained, as it is often crucial for binding to target proteins. tandfonline.com

Systematic N-Substituent Modification: The imide nitrogen is the primary point for chemical diversification. The introduction of various functionalities at this position is a proven strategy to modulate biological activity. nih.gov SAR data suggests that incorporating substituted aryl or heteroaryl rings can significantly enhance potency. The nature, size, and electronic properties of these substituents, as well as their substitution pattern, must be carefully optimized. For example, in the context of AChE inhibitors, small, electronegative substituents like fluorine at the para-position of a benzyl ring were found to be highly favorable. nih.gov

Optimization of the Linker Moiety: The linker connecting the phthalimide core to other pharmacophoric elements is a critical determinant of activity. Its length, flexibility, and chemical composition must be fine-tuned to ensure the optimal spatial orientation of the key binding groups. nih.gov Studies have shown that an optimal linker length exists for specific targets, such as the six-to-seven methylene unit chain for AChE inhibition. nih.gov The introduction of rigid elements or hydrogen bond donors/acceptors within the linker can further refine the interaction profile.

Molecular Hybridization: Combining the isoindoline-1,3-dione scaffold with other known pharmacophores is a powerful strategy. mdpi.com This approach can lead to compounds with dual-action mechanisms or improved affinity by engaging with multiple sub-pockets within a single target's active site. nih.gov

Computational Modeling: In silico tools such as molecular docking and molecular dynamics simulations are invaluable for understanding binding modes and predicting the affinity of newly designed compounds. jmpas.comrsc.org These methods can help rationalize observed SAR and guide the design of new derivatives by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. jmpas.com

By systematically applying these principles, medicinal chemists can more efficiently navigate the chemical space around the isoindoline-1,3-dione scaffold to develop optimized lead compounds for various therapeutic targets.

Strategic Applications in Organic Synthesis

Utilization as a Versatile Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The structure of 2-Aminoisoindoline-1,3-dione hydrochloride makes it an exceptionally useful precursor for the synthesis of a variety of heterocyclic compounds. The primary amino group can undergo numerous reactions, such as condensation and cyclization, to form new rings.

Researchers have demonstrated the utility of the related N-phthalimide amino acid derivatives in synthesizing more complex heterocyclic systems. For instance, N-phthalimide amino acids can undergo reflux with o-phenylene diamine in the presence of acid to yield N-(1H-benzimidazol-2-yl methyl) phthalimide (B116566) derivatives. researchgate.net This transformation showcases how the phthalimide moiety can be used to introduce a benzimidazole (B57391) ring system, a common scaffold in medicinal chemistry.

Furthermore, the general strategy of using amino-functionalized building blocks to construct fused ring systems is well-established. For example, 3-aminoquinazolinone derivatives, which share a reactive amino group feature, are used as key precursors to synthesize a variety of fused heterocycles, including triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with various reagents. nih.gov This highlights the potential of amine-containing compounds like 2-aminoisoindoline-1,3-dione to serve as a starting point for complex, multi-ring structures. The synthesis of these systems often involves initial condensation to form a Schiff base, followed by intramolecular cyclization. nih.gov

Table 1: Examples of Heterocyclic Frameworks Derived from Phthalimide-Based Intermediates

| Starting Material Class | Reagent | Resulting Heterocyclic Framework | Reference |

| N-phthalimide amino acids | o-phenylene diamine | Benzimidazole | researchgate.net |

| 3-Aminoquinazolinones | Aromatic aldehydes | Triazepinoquinazolinones | nih.gov |

| 3-Aminoquinazolinones | 2,3-dichloro-1,4-naphthoquinone | Naphthotriazocinoquinazolinone / Naphthotriazepinoquinazolinone | nih.gov |

Development of Novel Molecular Scaffolds and Pharmacophores in Medicinal Chemistry

The isoindoline-1,3-dione (phthalimide) scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov this compound serves as a crucial starting material for generating libraries of new compounds for drug discovery. These derivatives have been investigated for anticancer, anti-inflammatory, and neuroprotective effects. nih.gov

A prominent area of research is the development of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's. The phthalimide structure is known to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making it a valuable core for designing new inhibitors. nih.gov Scientists have synthesized series of isoindoline-1,3-dione derivatives and evaluated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, novel hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) have shown potent inhibitory activity against AChE, with some compounds demonstrating IC₅₀ values significantly lower than the reference drug rivastigmine. nih.gov Other studies on isoindoline-1,3-dione derivatives with different linkers and substituents have also yielded potent AChE and BuChE inhibitors. nih.gov

In another application, new derivatives of isoindoline-1,3-dione have been synthesized and evaluated as non-steroidal analgesics. Research has shown that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibits analgesic activity significantly higher than the reference drug metamizole (B1201355) sodium in animal models. mdpi.com

Table 2: Research Findings on the Medicinal Chemistry Applications of Isoindoline-1,3-dione Derivatives

| Derivative Class | Biological Target | Key Findings | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Potent inhibitors with IC₅₀ values ranging from 2.1 to 7.4 μM. The most active compounds were 1.5-5.5 times more potent than rivastigmine. | nih.gov |

| Isoindoline-1,3-dione derivatives with piperazine (B1678402) substituents | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Identified potent inhibitors for both enzymes, with the best derivative showing an IC₅₀ of 1.12 μM against AChE. | nih.gov |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesia (in vivo) | Demonstrated high analgesic activity, 1.6 times higher than the reference drug metamizole sodium. | mdpi.com |

Integration into Functional Materials Chemistry (e.g., Dyes, Pigments, and Fluorophores)

The utility of this compound extends beyond pharmaceuticals into the realm of functional materials. The phthalimide core is a component of various dyes, pigments, and advanced materials like fluorophores and photochromic substances.

The aminophthalimide scaffold is particularly valued for its fluorescent properties. Aminophthalimide-type chromophores are known to be highly sensitive to their environment, making them excellent fluorescent probes for studying biological processes. rsc.org For instance, the 4-aminophthalimide (B160930) C-nucleoside has been synthesized and studied as a fluorescent surrogate for natural DNA bases. nih.gov This molecule exhibits solvatochromic behavior, meaning its fluorescence color changes with the polarity of the solvent. When incorporated into a DNA double strand, it shows a large Stokes' shift and a significant fluorescence quantum yield, making it a promising tool for DNA analytics and imaging. nih.gov

While specific examples detailing the direct synthesis of dyes from this compound are specialized, the established use of the broader aminophthalimide family in creating fluorescent materials underscores the potential of this compound as a building block in materials science. rsc.orgnih.gov The inherent aromatic and electron-accepting nature of the phthalimide ring system, combined with the electron-donating character of the amino group, forms a classic "push-pull" system that is often the basis for chromophores and fluorophores.

Advanced Research Perspectives and Methodological Innovations

Exploration of Unconventional and Sustainable Synthetic Pathways

The traditional synthesis of isoindoline-1,3-dione derivatives often involves high temperatures, long reaction times, and the use of hazardous solvents. In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches aim to reduce the environmental impact of chemical processes while often improving reaction yields and purity.

One of the most promising unconventional methods is microwave-assisted synthesis . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. For instance, the synthesis of various phthalimide (B116566) derivatives has been successfully achieved using microwave irradiation, resulting in improved yields of 5-12% compared to conventional heating methods. acs.org This method's efficiency stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Another key area of sustainable synthesis is the exploration of solventless reactions , or "dry" conditions. By eliminating the need for solvents, these methods reduce chemical waste and can simplify the purification process. The reaction of phthalic anhydride (B1165640) with various amines has been effectively carried out under solventless conditions, often with the aid of a solid catalyst or simply by grinding the reactants together. researchgate.net For example, a green and mild synthesis of isoindoline-1,3-diones has been developed through a simple heating and solventless reaction between phenylethylamine and phthalic anhydride. researchgate.net

The use of green catalysts is also a cornerstone of sustainable synthesis. Catalysts like montmorillonite-KSF clay have been employed in the eco-friendly synthesis of phthalimide derivatives, proving to be a reusable and economical alternative to traditional catalysts. acs.org Similarly, silica-supported niobium catalysts (SiO2-tpy-Nb) have been used for the synthesis of isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines in an isopropanol-water solvent system, achieving moderate to excellent yields. researchgate.net

These unconventional and sustainable pathways offer significant advantages over traditional methods, as summarized in the table below.

| Synthetic Method | Key Advantages | Example Application for Related Compounds |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Synthesis of phthalimide derivatives with 5-12% increased yield. acs.org |

| Solventless Reactions | Reduced waste, simplified purification, lower environmental impact. | Green synthesis of isoindoline-1,3-diones by heating phthalic anhydride and phenylethylamine. researchgate.net |

| Green Catalysis | Reusability of catalyst, reduced cost, milder reaction conditions. | Use of montmorillonite-KSF for phthalimide synthesis; SiO2-tpy-Nb for isoindoline-1,3-dione synthesis. acs.orgresearchgate.net |

The application of these sustainable methods to the synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride holds great promise for developing more environmentally friendly and economically viable production processes.

Elucidation of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling the formation of byproducts. Advanced spectroscopic and computational techniques are powerful tools for elucidating the intricate steps involved in the formation of this compound.

Computational techniques , particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms at the molecular level. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the entire reaction pathway and the identification of the rate-determining step. For example, a computational study on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid revealed a two-step mechanism involving a gem-diol tetrahedral intermediate. researchgate.net Such computational insights can guide the rational design of more efficient synthetic routes.

Advanced spectroscopic techniques offer real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. In-situ Fourier Transform Infrared (FT-IR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational bands. researchgate.net This technique allows for the direct observation of transient species and the determination of reaction kinetics. Similarly, in-situ Raman spectroscopy can be employed to study the kinetics of imine formation, a reaction analogous to certain steps in the synthesis of isoindoline-1,3-dione derivatives. researchgate.net

The combination of these advanced techniques provides a comprehensive picture of the reaction mechanism. For instance, the synthesis of isoindoline-1,3-dione derivatives is often characterized by FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of the final products. mdpi.comresearchgate.net Computational studies can then be used to interpret these spectra and to model the reaction pathway.

| Technique | Information Provided | Application to Related Compound Mechanisms |

| Density Functional Theory (DFT) | Geometries of reactants, transition states, and products; reaction energy profiles; identification of rate-determining steps. | Elucidation of the two-step mechanism for N-phenylphthalimide formation. researchgate.net |

| In-situ FT-IR Spectroscopy | Real-time monitoring of reactant, intermediate, and product concentrations; reaction kinetics. | Monitoring of imine formation reactions in real-time. researchgate.net |

| In-situ Raman Spectroscopy | Real-time kinetic data by monitoring vibrational modes. | Studying the kinetics of imine formation in solution. researchgate.net |

| NMR Spectroscopy (1H, 13C) | Structural confirmation of products and stable intermediates. | Characterization of synthesized isoindoline-1,3-dione derivatives. mdpi.comresearchgate.net |

By applying these sophisticated analytical and computational methods to the synthesis of this compound, researchers can gain unprecedented insights into its formation, paving the way for more controlled and efficient synthetic strategies.

Development of Predictive Models for Structure-Property Relationships and Chemical Behavior

The ability to predict the properties and chemical behavior of a molecule based on its structure is a major goal in chemical research. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for achieving this goal. These models establish mathematical relationships between the structural features of a molecule and its biological activity or physicochemical properties.

For derivatives of the isoindoline-1,3-dione scaffold, QSAR models have been successfully developed to predict a wide range of biological activities. For example, 3D-QSAR studies on phthalimide derivatives as HIV-1 reverse transcriptase inhibitors have provided valuable insights into the structural requirements for enhanced activity. nih.gov These models use computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D structure of a molecule with its biological potency. nih.gov The resulting 3D contour maps can guide the design of new, more active compounds before their synthesis. nih.gov

QSAR models have also been developed for other biological targets. For instance, a QSAR study on phthalimide analogues as inhibitors of HIV-1 integrase revealed that increased lipophilicity and the presence of halogen substituents on the benzylic aromatic ring are beneficial for inhibitory potency. researchgate.netnih.gov Another study on phthalimide derivatives with anxiolytic activity found a correlation between their activity and their ionization potential. researchgate.net

The development of these predictive models typically involves the following steps:

Data Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, which represent different aspects of the molecular structure (e.g., steric, electronic, hydrophobic), are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds. researchgate.netnih.gov

| Model Type | Predicted Property/Activity | Key Descriptors/Insights for Related Compounds |

| 3D-QSAR (CoMFA/CoMSIA) | HIV-1 Reverse Transcriptase Inhibition | Steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields are important for activity. nih.gov |

| QSAR | HIV-1 Integrase Inhibition | Increased lipophilicity and halogen substitution enhance potency. researchgate.netnih.gov |

| QSAR | Anxiolytic Activity | Correlation with ionization potential. researchgate.net |

By developing similar predictive models for this compound and its derivatives, researchers can accelerate the discovery of new compounds with desired properties, saving significant time and resources in the drug discovery and materials development processes.

Q & A

Q. What are the key considerations for synthesizing 2-Aminoisoindoline-1,3-dione hydrochloride to ensure high yield and purity?

To optimize synthesis, focus on reaction conditions such as solvent polarity (e.g., anhydrous dimethylformamide), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic agents like triethylamine can enhance cyclization efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity. Monitor intermediates using TLC and confirm final product identity via melting point analysis and NMR .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic properties may degrade the hydrochloride salt. Use desiccants in storage vials and conduct regular stability checks via HPLC .

Q. What spectroscopic methods are recommended for characterizing the structure of this compound?

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.0 ppm) and amine/amide signals.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

The compound serves as a linker in E3 ligase conjugates (e.g., Thalidomide derivatives) to recruit CRBN or VHL E3 ligases. For example, it forms part of dTAG-13, a PROTAC degrading BET proteins by linking FKBP12F36V to cereblon. Optimize the linker length (C6 in Thalidomide-O-C6-NH2) to balance proteasome recruitment and cellular permeability .

Q. What strategies resolve discrepancies in purity assessments between chromatographic (HPLC) and gravimetric (sulfated ash) methods?

Cross-validate using orthogonal techniques:

- HPLC-PDA : Detect UV-active impurities at 254 nm.

- Ion Chromatography : Quantify chloride counterion content (theoretical ~11.5%).

- Thermogravimetric Analysis (TGA) : Correlate weight loss with residual solvents or moisture. Discrepancies often arise from non-UV-absorbing inorganic residues, which gravimetric methods detect but HPLC misses .

Q. How to differentiate this compound from structurally similar impurities (e.g., des-chloro analogs) using analytical techniques?

Q. What are the challenges in optimizing aqueous solubility of this compound derivatives for in vivo studies?

Introduce hydrophilic groups (e.g., PEG chains, tertiary amines) while retaining target binding. For example, 5-(4-aminobutoxy) derivatives increase solubility via ether linkages. Assess logP values (<2) and conduct pH-dependent solubility profiling (1–14) to identify optimal formulation buffers .

Q. How to design stability studies under varying pH and temperature for this compound?

- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours.

- Analytical Endpoints : Track hydrolysis via HPLC for isoindoline ring opening or amine deprotection. Use Arrhenius kinetics to predict shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.